molecular formula C4H4Br4Se B15171680 1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene CAS No. 920321-20-6

1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene

Cat. No.: B15171680
CAS No.: 920321-20-6
M. Wt: 450.66 g/mol
InChI Key: YGSVDHYNQBJUGP-UHFFFAOYSA-N
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Description

1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene is an organoselenium compound characterized by the presence of bromine and selenium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene typically involves the reaction of 1,2,2-tribromoethane with selenium compounds under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the compound to selenides.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides.

Scientific Research Applications

1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets through redox reactions or by forming covalent bonds. The specific pathways involved depend on the context of its application, such as its role as an antioxidant or a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-methoxyethoxy)ethane
  • 1-Bromo-2-(2-bromoethoxy)ethane
  • 2-Bromo-1,1,2-triphenylethylene

Uniqueness

1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene is unique due to the presence of both bromine and selenium atoms, which impart distinct chemical properties

Properties

CAS No.

920321-20-6

Molecular Formula

C4H4Br4Se

Molecular Weight

450.66 g/mol

IUPAC Name

1,1,2-tribromo-2-(2-bromoethenylselanyl)ethane

InChI

InChI=1S/C4H4Br4Se/c5-1-2-9-4(8)3(6)7/h1-4H

InChI Key

YGSVDHYNQBJUGP-UHFFFAOYSA-N

Canonical SMILES

C(=CBr)[Se]C(C(Br)Br)Br

Origin of Product

United States

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